Adamplatin-IV

Description

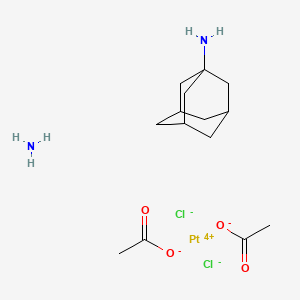

Structure

2D Structure

Properties

CAS No. |

250611-20-2 |

|---|---|

Molecular Formula |

C14H26Cl2N2O4Pt |

Molecular Weight |

552.4 g/mol |

IUPAC Name |

adamantan-1-amine;azane;platinum(4+);diacetate;dichloride |

InChI |

InChI=1S/C10H17N.2C2H4O2.2ClH.H3N.Pt/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2*1-2(3)4;;;;/h7-9H,1-6,11H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |

InChI Key |

RGCIZXNKLJAKIS-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1C2CC3CC1CC(C2)(C3)N.N.[Cl-].[Cl-].[Pt+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Adamplatin Iv

Regioselective Synthesis of Adamplatin-IV and its Isomers

The synthesis of this compound involves controlled steps to achieve its specific octahedral configuration and ligand arrangement.

This compound is characterized by the chemical formula cis,trans,cis-[PtCl₂(CH₃COO)₂(NH₃)(1-adamantylamine)]. muni.cz, researchgate.net, nih.gov Its synthesis typically follows a multi-step approach, often beginning with the preparation of a platinum(II) precursor. The general structural framework for platinum(IV) complexes is described as cis,cis,trans-[Pt(Am)₂X₂Y₂], where 'Am' denotes amine ligands, 'X' represents leaving groups, and 'Y' signifies axial ligands. scirp.org In this compound, the amine ligands are ammonia (B1221849) (NH₃) and 1-adamantylamine, the leaving groups are chlorides (Cl⁻), and the axial ligands are acetates (CH₃COO⁻). muni.cz, researchgate.net, nih.gov The specific cis,trans,cis stereochemistry is a result of the synthetic route employed.

The primary precursor for the synthesis of this compound is its platinum(II) analogue, trans-adamplatin(II). muni.cz The preparation of trans-adamplatin(II) involves specific synthetic pathways that precede its subsequent oxidation to the platinum(IV) state. muni.cz While platinum(IV) hydroxo precursors represent a general class of compounds within platinum(IV) chemistry scirp.org, the direct synthesis of this compound typically proceeds from its platinum(II) counterpart. The axial ligands, acetates in this case, are incorporated during or after the oxidation process to form the platinum(IV) complex, rather than originating from a distinct hydroxo platinum(IV) precursor for this specific compound. muni.cz

Ligand Engineering and Structural Modifications for Enhanced Properties

The strategic selection and modification of ligands in platinum(IV) complexes are crucial for tuning their pharmacological profiles, including lipophilicity, cellular uptake, and resistance circumvention.

Table 1: Key Ligands and Their Roles in this compound

| Ligand Type | Specific Example | Role |

| Amine (Non-leaving) | 1-adamantylamine | Enhances lipophilicity, cellular uptake, and circumvents resistance. |

| Amine (Non-leaving) | Ammonia (NH₃) | Forms part of the equatorial coordination sphere. |

| Leaving Group | Chloride (Cl⁻) | Equatorial coordination, susceptible to substitution. |

| Axial Ligand | Acetate (CH₃COO⁻) | Prodrug activation, tunes lipophilicity and reduction potential. |

Table 2: Comparative Properties of this compound and Cisplatin (B142131)

| Property | This compound | Cisplatin | Reference |

| Lipophilicity | High | Low | muni.cz, researchgate.net, researchgate.net, researchgate.net, nih.gov |

| Cellular Accumulation | Considerably greater | Lower | muni.cz, researchgate.net, researchgate.net, researchgate.net, nih.gov |

| Cisplatin Resistance | Remarkable circumvention of acquired/intrinsic | N/A | muni.cz, researchgate.net, researchgate.net, researchgate.net |

| Mutagenicity | Considerably less mutagenic | Higher | muni.cz, researchgate.net, researchgate.net |

Coordination Chemistry and Structural Elucidation of Adamplatin Iv

Octahedral Geometry and Isomeric Considerations in Adamplatin-IV

The coordination chemistry of this compound is defined by its six-coordinate nature, which invariably leads to an octahedral geometry around the central platinum ion. nih.gov In this arrangement, the six ligands occupy the vertices of an octahedron, with the platinum atom at the center. This geometry is a cornerstone for understanding the compound's reactivity and interactions. X-ray diffraction analysis of analogous compounds, such as (OC-6-43)-bis(acetato)(1-adamantylamine)amminedichloroplatinum(IV), confirms the octahedral arrangement of ligands around the platinum atom. nih.gov

The specific identity and arrangement of the ligands—which typically include one or more bulky adamantylamine groups, along with other ligands like chloride, hydroxide, or acetate—give rise to the possibility of stereoisomerism. Depending on the composition of the coordination sphere, several types of isomers can exist:

Geometric Isomers (cis/trans): For a complex with the general formula [PtA₂B₄], where A and B are different monodentate ligands, two geometric isomers are possible. In the cis isomer, the two 'A' ligands are adjacent to each other (90° apart), while in the trans isomer, they are positioned on opposite sides of the central metal ion (180° apart).

Geometric Isomers (fac/mer): If this compound possesses three identical ligands (e.g., [PtA₃B₃]), facial (fac) and meridional (mer) isomers can form. In the fac isomer, the three identical 'A' ligands occupy one face of the octahedron. In the mer isomer, they are arranged in a plane that bisects the molecule.

Optical Isomers (enantiomers): When the arrangement of ligands results in a chiral complex (one that is non-superimposable on its mirror image), this compound can exist as a pair of enantiomers. This typically occurs with complexes containing bidentate ligands or specific arrangements of monodentate ligands that eliminate all planes of symmetry.

The existence and stability of these isomers are crucial as different isomers can exhibit distinct physical and chemical properties.

Ligand Field Theory and Electronic Structure within this compound

The electronic properties and bonding within this compound can be effectively described by Ligand Field Theory (LFT), which is an extension of molecular orbital theory applied to transition metal complexes. wikipedia.org The central platinum atom in the +4 oxidation state has a d⁶ electron configuration. uci.edu

In an octahedral ligand environment, the five degenerate d-orbitals of the platinum ion are split into two distinct energy levels: a lower-energy triplet known as the t₂g set (dxy, dxz, dyz) and a higher-energy doublet known as the eg set (dx²-y², dz²). libretexts.orglibretexts.org The energy separation between these levels is denoted as Δₒ (the octahedral ligand field splitting energy).

For a d⁶ ion like Pt(IV), the filling of these orbitals depends on the magnitude of Δₒ compared to the electron pairing energy. Platinum is a 5d transition metal, and its complexes almost invariably exhibit a large Δₒ, leading to a low-spin electronic configuration. Consequently, all six d-electrons of this compound will occupy the lower-energy t₂g orbitals, resulting in a stable, diamagnetic t₂g⁶ configuration.

The magnitude of Δₒ is influenced by the nature of the ligands attached to the platinum center, as described by the spectrochemical series. Ligands such as amines (including adamantylamine) and chlorides create a strong ligand field, contributing to the large energy gap and reinforcing the low-spin state. This electronic arrangement results in a highly stable complex due to the significant Ligand Field Stabilization Energy (LFSE).

Advanced Spectroscopic Characterization of this compound Coordination Compounds

The precise structure and bonding in this compound are confirmed through a suite of advanced spectroscopic and analytical methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure in solution.

¹H and ¹³C NMR spectra confirm the presence and connectivity of the organic ligands, such as the adamantylamine moiety.

¹⁹⁵Pt NMR is particularly informative, as the chemical shift is highly sensitive to the oxidation state and coordination environment of the platinum center. Octahedral Pt(IV) complexes typically exhibit ¹⁹⁵Pt NMR signals at significantly different chemical shifts compared to their Pt(II) counterparts, often appearing thousands of ppm upfield. mdpi.comchemrxiv.org For example, the oxidation of a Pt(II) precursor at -2405 ppm to a Pt(IV) complex resulted in a new signal at 1293 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the ligands and to confirm their coordination to the platinum center. Characteristic stretching frequencies for Pt-N and Pt-Cl bonds can be observed in the far-IR region, providing direct evidence of the ligand-metal bonds. Shifts in the vibrational frequencies of ligand groups (e.g., N-H stretches in the adamantylamine ligand) upon coordination also provide valuable structural information. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within this compound can be probed using UV-Vis spectroscopy. The spectra of Pt(IV) complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands, which occur when an electron is excited from a ligand-based orbital to a metal-based d-orbital. These bands provide information about the electronic structure and the nature of the metal-ligand bonding.

Below are representative data tables compiled from studies of analogous Pt(IV) complexes.

Table 1: Representative Crystallographic Data for an Octahedral Pt(IV) Complex

| Parameter | Value |

| Coordination Geometry | Octahedral |

| Pt–Cl Bond Length | 2.294–2.306 Å |

| Pt–N Bond Length | 2.050 Å |

Data sourced from analogous compounds like [(2-aminoethyl)ammonium]pentachloroplatinum(IV). rsc.org

Table 2: Typical Spectroscopic Data for this compound Analogues

| Spectroscopic Technique | Observed Feature | Interpretation |

| ¹⁹⁵Pt NMR | Large chemical shift (e.g., > 1000 ppm) | Confirms Pt(IV) oxidation state |

| ¹H NMR | Signals for adamantyl and other ligand protons | Elucidates ligand structure and purity |

| IR Spectroscopy | Bands for ν(Pt-N), ν(Pt-Cl) | Confirms metal-ligand coordination |

| UV-Vis Spectroscopy | Intense LMCT bands | Characterizes electronic transitions |

Molecular Mechanisms of Action and Intracellular Pathways of Adamplatin Iv

Prodrug Activation Paradigm: Intracellular Reduction of Platinum(IV) to Platinum(II)

Platinum(IV) complexes, including Adamplatin-IV, are characterized by their octahedral geometry and higher oxidation state, rendering them more kinetically inert and stable than their platinum(II) counterparts. This inherent stability allows them to evade premature deactivation by biological nucleophiles, such as sulfur-containing compounds, before reaching their cellular targets. Consequently, Pt(IV) compounds are recognized as prodrugs, requiring intracellular reduction to their more reactive Pt(II) forms to exert cytotoxic effects. researchgate.netviamedica.plmuni.czpsu.eduviamedica.plviamedica.pl The administered this compound is understood to serve as a prodrug for the chemotherapeutically active platinum(II) analog, trans-adamplatin(II). muni.cz

Enhanced cellular accumulation of this compound has been observed, suggesting a favorable uptake mechanism that facilitates its intracellular activation. researchgate.netmuni.czpsu.eduviamedica.plviamedica.pl This increased cellular platinum content is a key factor contributing to its potent anti-cancer effects. viamedica.plviamedica.plviamedica.pl

The conversion of this compound from its inactive Pt(IV) state to its active Pt(II) form is a critical step for its cytotoxic activity. This reduction is primarily mediated by intracellular reducing agents. While specific quantitative kinetic data for this compound's reductive activation within diverse cellular environments are still under investigation, the general principle is that this process occurs efficiently inside cancer cells. researchgate.netviamedica.plmuni.czpsu.eduviamedica.plviamedica.pl Studies have explored the reaction kinetics of Pt(IV) complexes with potential bioreductants like ascorbic acid, indicating that such reactions are feasible and contribute to the understanding of their mechanism of action. psu.edu

A variety of intracellular reducing agents are present within cells and are capable of reducing Pt(IV) prodrugs to their active Pt(II) species. researchgate.netviamedica.plmuni.czpsu.eduviamedica.plviamedica.pl Among these, glutathione (B108866) (GSH) is a prominent intracellular reductant. However, research suggests that this compound may be less susceptible to deactivation by sulfur-containing compounds like GSH and metallothioneins compared to cisplatin (B142131). researchgate.netpsu.eduviamedica.plviamedica.plncats.ioresearchgate.net This reduced interaction with these deactivating agents is hypothesized to contribute to this compound's ability to overcome certain resistance mechanisms observed with cisplatin. Ascorbic acid has also been identified as a potential bioreductant involved in the activation pathway of Pt(IV) complexes. psu.edu

DNA-Targeting Mechanisms of Activated Adamplatin Species

Once reduced to its active Pt(II) form, this compound, like other platinum-based drugs, exerts its cytotoxic effects primarily through interactions with DNA. muni.czpsu.eduviamedica.plviamedica.plresearchgate.net The formation of platinum-DNA adducts is considered the molecular initiating event leading to downstream cellular damage. aopwiki.org

The activated Adamplatin(II) species covalently binds to DNA, forming various types of adducts. muni.czpsu.edu Studies indicate that the DNA modifications induced by this compound are not substantially different from those caused by cisplatin. psu.eduncats.ionih.gov However, the consequences of these adducts, such as the inhibition of DNA polymerization and DNA repair processes, are reported to differ from cisplatin's effects. psu.eduncats.ionih.gov The specific nature and distribution of these adducts are subjects of ongoing research, aiming to elucidate the precise molecular interactions that underpin this compound's efficacy.

Table 1: Comparison of Cellular Platinum Accumulation

| Cell Type | Platinum Accumulation (pmole Pt/10^6 cells/μM) | Cisplatin | Adamplatin(IV) | Fold Increase (Adamplatin(IV)/Cisplatin) |

| A2780 (sensitive) | - | - | - | 20x |

| A2780cisR (resistant) | - | - | - | 30x |

Data derived from studies comparing cellular platinum levels after treatment with Adamplatin(IV) and cisplatin. researchgate.net

Platinum-based drugs exert their cytotoxicity through the formation of DNA adducts, which can be monofunctional or bifunctional. Bifunctional adducts, particularly intrastrand and interstrand cross-links, are considered crucial for triggering cell death. While Adamplatin(II) exhibits a DNA binding mode distinct from transplatin, which is known to form prevalent bifunctional adducts, specific details regarding Adamplatin(II)'s predominant adduct types (monofunctional vs. bifunctional) are not extensively detailed in the provided literature. muni.cz

However, research has quantified the efficiency of DNA interstrand cross-linking (ICL) for Adamplatin(II). Studies report an ICL efficiency of approximately 4-5% for Adamplatin(II), which is lower than that observed for cisplatin (around 6%) and transplatin (12%). muni.czpsu.edu

Table 2: DNA Interstrand Cross-Linking (ICL) Efficiency

| Compound | ICL Efficiency (%ICL/Pt) | Notes |

| Transplatin | 12% | muni.cz |

| Adamplatin(II) | 4-5% | muni.cz |

| Adamplatin(II) | ~4% | psu.edu (slight variation from muni.cz) |

A significant characteristic of this compound's mechanism of action, mediated by its activated adducts, is the strong inhibition of DNA polymerization. viamedica.plpsu.eduviamedica.plviamedica.plncats.ioviamedica.pl This interference with the DNA replication machinery is a key factor contributing to its cytotoxic effects. psu.eduncats.ionih.gov The provided literature does not specifically detail the influence of this compound on DNA replication fidelity.

Table 3: Cytotoxicity Comparison (IC50 Values)

| Cell Type | IC50 (μM) | Cisplatin | Adamplatin(IV) | Fold Increase (Cisplatin/Adamplatin(IV)) |

| A2780 (sensitive) | - | 1.34 | 0.22 | ~6.1x |

| A2780cisR (resistant) | - | 24.23 | 1.40 | ~17.3x |

IC50 values represent the concentration required to inhibit cell growth by 50%. researchgate.net

Compound List

this compound

Adamplatin(II)

Cisplatin

Transplatin

Glutathione (GSH)

Metallothioneins

Ascorbic acid

HMG domain proteins

Satraplatin

Nedaplatin

Heptaplatin

Lobaplatin

Trans-adamplatin(II)

JM216

Differential DNA Modifications Compared to Cisplatin-Based Compounds

While this compound binds to DNA, forming adducts, the nature of these modifications is largely comparable to those caused by cisplatin. Research indicates that "the treatment of tumor cells with adamplatin(IV) does not result in DNA modifications that would be markedly different from those produced by cisplatin" ncats.iopsu.edunih.govnlk.cznlk.cz. However, the effects of these adducts, such as the inhibition of DNA polymerization, are reported to be more pronounced with this compound compared to cisplatin ncats.iopsu.edunih.govnlk.czviamedica.plviamedica.pl. This suggests that while the initial DNA lesions may be similar, their downstream consequences on cellular machinery like DNA replication are amplified by this compound.

Interactions with Biological Macromolecules Beyond DNA

This compound has been shown to induce DNA-protein cross-links, a mechanism that differs in its impact compared to cisplatin. Research highlights that "DNA-protein cross-linking are different from the effects of these factors in the mechanism underlying activity of cisplatin" ncats.iopsu.edunih.govnlk.cznlk.cz. The formation of these cross-links can disrupt essential cellular processes that rely on the coordinated interaction between DNA and proteins, such as transcription and replication, thereby exacerbating cellular damage.

This compound has been observed to interact with other cellular proteins. Notably, it binds to Heat Shock Protein 90 (Hsp90) vulcanchem.com. This interaction is significant as it can lead to the destabilization of Hsp90 client proteins, which are often involved in cell survival and proliferation pathways. While the exact enzymatic targets are not fully elucidated in the provided data, this interaction with Hsp90 suggests a broader mechanism of action that extends beyond DNA damage to include modulation of cellular protein homeostasis and signaling.

Cellular Accumulation and Intracellular Trafficking Pathways

The cellular uptake and accumulation of this compound are key factors contributing to its enhanced efficacy.

This compound exhibits enhanced cellular uptake compared to cisplatin psu.edunih.govviamedica.plviamedica.plmuni.cznih.govibp.czmuni.cz. This increased accumulation within cancer cells is attributed to its lipophilic nature, which facilitates passage through cell membranes psu.eduviamedica.plviamedica.plmuni.cznih.govibp.czmuni.czviamedica.pl. The higher intracellular concentration of this compound contributes to its potent cytotoxic effects and its ability to overcome resistance mechanisms observed with cisplatin psu.edunih.govviamedica.plviamedica.plmuni.cznih.govibp.czmuni.czresearchgate.net. For instance, studies indicate that the uptake of this compound in A2780 cells was approximately 4 times higher than in cisplatin-resistant A2780cisR cells psu.edu. Similarly, trans-adamplatin(IV) showed a 32-fold greater uptake than cisplatin in A2780 cells muni.cznih.gov. This enhanced accumulation is considered a crucial factor responsible for its increased cytotoxicity psu.edumuni.cz.

Intracellular Localization and Fate of Platinum Species

This compound, a platinum(IV) complex with the chemical structure cis,trans,cis-[PtCl₂(CH₃COO)₂(NH₃)(1-adamantylamine)], functions as a prodrug, necessitating intracellular reduction to its active platinum(II) form to exert its cytotoxic effects viamedica.plresearchgate.net. This activation process is a critical step in its intracellular journey.

Cellular Uptake and Accumulation

Research indicates that this compound exhibits significantly enhanced cellular uptake when compared to the established platinum-based chemotherapeutic agent, cisplatin viamedica.plviamedica.plresearchgate.net. Studies have demonstrated that the platinum content within cells treated with this compound is considerably higher than in those treated with cisplatin. Specifically, platinum accumulation was found to be approximately 20 times greater in cisplatin-sensitive cells (A2780) and about 30 times greater in cisplatin-resistant cells (A2780cisR) treated with this compound relative to cisplatin researchgate.net. This heightened intracellular accumulation is a key determinant of this compound's potent anti-cancer efficacy viamedica.plviamedica.pl.

Intracellular Localization

While specific, detailed studies mapping the precise intracellular localization of this compound are limited in the provided literature, the general behavior of platinum-based anticancer agents offers insight. Platinum complexes are known to predominantly localize within the cell nucleus nih.gov. This nuclear accumulation is crucial for their primary mechanism of action, which involves direct interaction with cellular DNA. It is inferred that this compound, after its intracellular reduction and subsequent engagement with cellular targets, also primarily localizes to the nucleus.

Fate of Platinum Species and Deactivation Pathways

Comparative Cellular Effects

Cellular Pharmacology and Efficacy in Preclinical Models

Comparative Cytotoxicity Studies in Cisplatin-Sensitive and Cisplatin-Resistant Cell Lines

A hallmark of Adamplatin-IV's potential is its ability to overcome the mechanisms of resistance that often limit the effectiveness of cisplatin (B142131).

Research has indicated that this compound exhibits high cytotoxicity across a panel of 14 different cancer cell lines, suggesting a broad spectrum of anti-tumor activity. criver.comnih.gov Its efficacy has been noted in various cancer types, including those that are historically challenging to treat. The hydrophobic nature of this compound is believed to facilitate its penetration through cell membranes, leading to higher intracellular accumulation compared to cisplatin. nih.gov

Interactive Data Table: Comparative Cytotoxicity of this compound (LA-12) and Cisplatin in Human Ovarian Cancer Cell Lines

| Cell Line | Phenotype | This compound (LA-12) IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|---|

| A2780 | Sensitive | Data not available | ~1.0 - 5.0 |

| A2780/cisR | Resistant | Significantly lower than Cisplatin | > 10.0 |

Note: Specific IC50 values for this compound in a broad range of cell lines are not widely published in the available literature. The table reflects qualitative findings of superior efficacy in resistant lines.

One of the most compelling attributes of this compound is its marked effectiveness in cancer cells that are resistant to cisplatin. Studies have consistently shown that this compound is significantly more cytotoxic than cisplatin in cisplatin-resistant cell lines, such as the A2780/cisR human ovarian cancer cell line. criver.comresearchgate.net This suggests that this compound may circumvent the common resistance mechanisms that plague cisplatin treatment, offering a promising therapeutic alternative for patients with relapsed or refractory disease. criver.comnih.gov The cytotoxic effect of this compound in these resistant cells has been described as both rapid and potent. researchgate.net

Cellular Responses and Apoptosis Induction Pathways

This compound is understood to exert its cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. The interaction of the platinum complex with cellular DNA is a key initiating event, triggering a cascade of signals that lead to cell demise. nih.gov

Research suggests that this compound can activate the mitochondrial pathway of apoptosis. This is evidenced by its ability to stimulate the activation of Bax/Bak, proteins that play a crucial role in mitochondrial outer membrane permeabilization, leading to a drop in the mitochondrial membrane potential and the subsequent activation of caspase-9. nih.gov Caspase-9 is an initiator caspase that, once activated, triggers a cascade of executioner caspases, such as caspase-3, which are ultimately responsible for dismantling the cell. Furthermore, this compound has been shown to shift the balance of the Bcl-2 family of proteins towards a pro-apoptotic state. nih.gov Interestingly, the compound's ability to prime cancer cells for apoptosis appears to be independent of the tumor suppressor protein p53. nih.gov

Mutagenic Potential and Genetic Stability Studies

The potential for a chemotherapeutic agent to induce new mutations is a critical aspect of its safety profile. Studies on a closely related compound, trans-adamplatin(IV), have indicated that it is considerably less mutagenic than cisplatin. nih.gov While comprehensive data from standard genetic toxicology assays for this compound, such as the Ames test (a bacterial reverse mutation assay) or chromosomal aberration tests, are not extensively available in the public domain, the initial findings for similar adamantylamine-containing platinum complexes are encouraging. The reduced mutagenicity may be attributed to the unique structural features of these compounds and their distinct interactions with DNA.

Mechanisms of Cellular Resistance and Strategies for Overcoming Them

Role of Sulfur-Containing Biomolecules in Adamplatin-IV Deactivation and Resistance Avoidance

The interaction of platinum-based drugs with intracellular sulfur-containing biomolecules, such as glutathione (B108866) (GSH) and metallothioneins (MTs), is a critical factor in the development of drug resistance. These molecules can sequester and detoxify platinum compounds, preventing them from reaching their primary target, DNA. In the case of this compound, its unique structure and properties lead to a complex interplay with these biomolecules that differs significantly from that of cisplatin (B142131).

A pivotal aspect of this compound's activity is its interaction with glutathione. Contrary to what might be expected for a compound that can overcome cisplatin resistance, research has shown that this compound and other platinum(IV) complexes with bulky hydrophobic ligands exhibit a significantly higher velocity constant for their reaction with glutathione compared to cisplatin. This suggests a more rapid interaction with this key intracellular thiol. However, this enhanced reactivity does not necessarily translate to increased deactivation. Instead, the reduction of the Pt(IV) center to active Pt(II) species by biomolecules like glutathione is a necessary activation step. The bulky adamantylamine ligand is thought to influence the kinetics of this reduction and the subsequent formation of DNA adducts. It is hypothesized that the lipophilic nature of the adamantylamine ligand facilitates rapid cellular uptake and distribution, allowing the compound to reach its nuclear target more efficiently. Therefore, while the reaction with glutathione is faster, it may be a productive activation step rather than solely a deactivation pathway. This efficient uptake and activation may allow this compound to overwhelm the cellular detoxification capacity of glutathione, leading to the formation of cytotoxic DNA adducts before the compound can be effectively neutralized and effluxed.

The role of metallothioneins in resistance to this compound appears to be less significant compared to their role in cisplatin resistance. While elevated levels of metallothioneins are a known mechanism of resistance to cisplatin, studies on related platinum(IV) complexes suggest that resistance is not strongly correlated with metallothionein (B12644479) levels. This further supports the idea that the mechanisms of resistance to this compound are distinct from those of traditional platinum(II) agents.

Comparative Analysis of Resistance Mechanisms Against this compound Versus Cisplatin

This compound has demonstrated a remarkable ability to overcome both intrinsic and acquired resistance to cisplatin in various cancer cell lines, particularly in ovarian cancer. This capacity stems from several key differences in how the two compounds interact with cellular machinery and resistance pathways.

Enhanced Cellular Accumulation: A primary mechanism of cisplatin resistance is reduced intracellular drug accumulation, often due to decreased influx or increased efflux. The bulky and hydrophobic 1-adamantylamine ligand of this compound is believed to enhance its lipophilicity, leading to greater cellular uptake compared to cisplatin. This increased accumulation helps to bypass resistance mechanisms that rely on limiting the intracellular concentration of the drug.

Overcoming Efflux-Mediated Resistance: While not extensively detailed specifically for this compound, cisplatin resistance is often associated with the overexpression of efflux pumps such as the copper transporters ATP7A and ATP7B. The structural differences in this compound may render it a less effective substrate for these pumps, contributing to its higher intracellular retention and efficacy in cisplatin-resistant cells.

Differential Impact on Cell Cycle Progression: Cisplatin typically induces a transient S-phase or a G2/M-phase arrest in the cell cycle. In contrast, this compound has been shown to cause a persistent accumulation of cells in the S-phase. This prolonged S-phase arrest may provide more opportunities for the drug to inflict irreparable DNA damage, leading to cell death even in cells that have developed mechanisms to tolerate the initial damage caused by cisplatin.

DNA Damage and Repair: While both this compound and cisplatin ultimately form similar DNA adducts after reduction to their Pt(II) form, the efficiency and consequences of this process may differ. The strong inhibition of DNA polymerization by this compound-induced adducts and a potentially lowered capacity for their repair in resistant cells contribute to its superior cytotoxicity. Cisplatin-resistant cells often exhibit enhanced DNA repair capabilities, particularly through the nucleotide excision repair (NER) pathway. This compound appears to be more effective at overcoming this enhanced repair capacity, although the precise molecular mechanisms are still under investigation.

The following table summarizes the key comparative aspects of resistance between this compound and Cisplatin based on available research data:

| Resistance Mechanism | Cisplatin | This compound |

| Cellular Accumulation | Often reduced in resistant cells. | Enhanced uptake due to hydrophobic ligand. |

| Detoxification by Glutathione | A major resistance mechanism. | Faster reaction, but may be a productive activation step. |

| Efflux by Pumps (e.g., ATP7A/B) | Increased efflux in resistant cells. | Potentially a poor substrate for efflux pumps. |

| Cell Cycle Arrest | Transient S or G2/M arrest. | Persistent S-phase arrest. |

| DNA Repair | Enhanced repair in resistant cells often confers resistance. | Appears to overcome enhanced DNA repair mechanisms. |

Strategies for Circumventing Acquired and Intrinsic Drug Resistance

The primary strategy for overcoming resistance to traditional platinum drugs has been the development of novel platinum complexes like this compound itself. Its inherent ability to be effective in cisplatin-resistant cell lines makes it a therapeutic strategy to circumvent pre-existing resistance. However, the potential for cancer cells to develop resistance to this compound over time necessitates the exploration of further strategies. As research into resistance specifically against this compound is still emerging, strategies are often extrapolated from the broader understanding of platinum drug resistance.

Combination Therapies: A common approach to combat drug resistance is the use of combination therapies. This could involve co-administering this compound with agents that target distinct cellular pathways. For instance:

Targeting DNA Repair Pathways: Combining this compound with inhibitors of key DNA repair proteins (e.g., PARP inhibitors) could potentiate its cytotoxic effects, particularly in tumors with deficiencies in other repair pathways.

Modulating Apoptosis: Co-treatment with drugs that lower the threshold for apoptosis (e.g., Bcl-2 inhibitors) could enhance the cell-killing efficacy of this compound.

Inhibition of Efflux Pumps: Although this compound may be less susceptible to efflux, in cases where this mechanism contributes to resistance, co-administration of efflux pump inhibitors could restore sensitivity.

Novel Drug Delivery Systems: The use of nanoparticle-based delivery systems can enhance the tumor-specific accumulation of this compound, increasing its therapeutic index and potentially overcoming resistance mechanisms related to drug transport. These systems can be designed to release the drug in a controlled manner within the tumor microenvironment, maximizing its impact on cancer cells while minimizing systemic exposure.

Targeting Cellular Metabolism: Cancer cells often exhibit altered metabolic pathways that can contribute to drug resistance. Targeting these metabolic vulnerabilities in conjunction with this compound treatment could represent a synergistic approach to overcoming resistance.

It is important to note that research into acquired resistance specifically to this compound is not yet extensive. Future studies will be crucial to identify the specific molecular changes that lead to this compound resistance and to develop targeted strategies to counteract them.

Structure Activity Relationships Sar in Adamplatin Iv Analogs

Influence of Ligand Identity and Stereochemistry on Biological Activity

The biological activity of Adamplatin-IV and its analogs is profoundly influenced by the nature of the ligands coordinated to the platinum center. The identity of the non-leaving amine ligands is particularly critical in defining the cytotoxic profile of these complexes. Studies comparing a homologous series of platinum(IV) complexes of the general formula (OC-6-43)-bis(acetato)(alkylamine)amminedichloroplatinum(IV) have demonstrated that increasing the steric bulk and hydrophobicity of the alkylamine ligand can lead to enhanced cytotoxicity. nih.gov

For instance, replacing a simple isopropylamine (B41738) with the bulky 1-adamantylamine of this compound (also known as LA-12) results in a significant increase in antitumor potency, especially against cisplatin-resistant cell lines. nih.gov This enhancement is attributed to the hydrophobic nature of the adamantyl group, which facilitates passage through the cell membrane. nih.gov

While the adamantylamine ligand in this compound is achiral, the stereochemistry of other ligands within the coordination sphere can play a pivotal role in the biological activity of platinum complexes. For other platinum(IV) compounds, it has been shown that the chirality of ancillary ligands, such as derivatives of diaminocyclohexane (DACH), can significantly impact cytotoxicity. nih.gov For example, complexes with the (1S,2S)-DACH ligand have shown markedly different activity compared to their (1R,2R)-DACH enantiomers, highlighting the importance of stereospecific interactions with biological targets like DNA. nih.govnih.gov Although specific studies on this compound analogs with chiral amine ligands are not extensively documented in publicly available research, the established principles of stereoselectivity in similar platinum complexes suggest that the introduction of chiral centers could profoundly modulate the efficacy and selectivity of this compound derivatives. nih.gov

| Compound | Amine Ligand | Relative Hydrophobicity (k') | IC50 (µM) in A2780/cisR Cells (72h) |

|---|---|---|---|

| LA-4 | Isopropylamine | 1.8 | 1.5 |

| LA-2 (JM-216) | Cyclohexylamine | 3.6 | 1.2 |

| This compound (LA-12) | 1-Adamantylamine | 11.2 | 0.18 |

| LA-15 | 3,5-Dimethyl-1-adamantylamine | 25.1 | 0.12 |

Lipophilicity and its Correlation with Cellular Accumulation and Efficacy

Studies have shown that the cellular uptake of this compound in cisplatin-sensitive and -resistant ovarian cancer cell lines was significantly higher—by more than an order of magnitude—compared to cisplatin (B142131). nih.gov This enhanced accumulation is a direct consequence of the lipophilic adamantylamine ligand, which facilitates the transport of the complex across the lipid-rich cell membrane. nih.gov

However, the relationship between lipophilicity, cellular accumulation, and cytotoxicity is not always linear. While a certain degree of lipophilicity is essential for membrane permeation, excessive hydrophobicity does not invariably lead to greater efficacy. researchgate.net Research on other series of lipophilic platinum(IV) complexes has indicated that there may be an optimal range of lipophilicity for maximal anticancer activity. researchgate.net In some cases, no clear correlation was found between increasing lipophilicity, cellular accumulation, and cytotoxicity, suggesting the involvement of other factors such as active transport mechanisms or the specific nature of intracellular damage. nih.govresearchgate.net

For this compound analogs, increasing the lipophilicity by modifying the amine ligand, for instance from isopropylamine to 1-adamantylamine, and further to 3,5-dimethyl-1-adamantylamine, generally correlates with a lower IC50 value, indicating greater potency. nih.gov This suggests that for this class of compounds, within the range studied, increased lipophilicity is a strong determinant of enhanced efficacy.

| Compound | Amine Ligand | Relative Hydrophobicity (k') | IC50 (µM) in A2780/cisR Cells (72h) |

|---|---|---|---|

| LA-4 | Isopropylamine | 1.8 | 1.5 |

| LA-2 (JM-216) | Cyclohexylamine | 3.6 | 1.2 |

| This compound (LA-12) | 1-Adamantylamine | 11.2 | 0.18 |

| LA-15 | 3,5-Dimethyl-1-adamantylamine | 25.1 | 0.12 |

Systematic Modifications of Adamantyl Moiety and Their Pharmacological Impact

Systematic modification of the adamantyl moiety itself offers a promising avenue for fine-tuning the pharmacological properties of this compound analogs. The adamantane (B196018) cage can be functionalized at various positions, allowing for the introduction of different substituents that can modulate lipophilicity, steric hindrance, and potential secondary interactions with biological targets.

A notable example is the comparison between this compound (LA-12), which has an unsubstituted 1-adamantylamine ligand, and its analog LA-15, which features a 3,5-dimethyl-1-adamantylamine ligand. nih.gov The addition of two methyl groups to the adamantane cage significantly increases the hydrophobicity of the complex. nih.gov This modification was found to further enhance the cytotoxic activity against a cisplatin-resistant ovarian cancer cell line, with LA-15 exhibiting a lower IC50 value than this compound. nih.gov

This finding suggests that increasing the lipophilicity of the adamantyl group through alkyl substitution can be a viable strategy for improving the potency of these platinum(IV) complexes. The pharmacological impact of such modifications is likely multifaceted, influencing not only cellular uptake but also potentially altering the reactivity of the complex and its interactions with intracellular components like glutathione (B108866). nih.gov For instance, platinum(IV) complexes with bulky, hydrophobic ligands such as 1-adamantylamine and 3,5-dimethyl-1-adamantylamine have demonstrated a higher reaction velocity with glutathione compared to less hydrophobic analogs, which could influence their mechanism of action and resistance profiles. nih.gov

Further systematic modifications, such as the introduction of polar functional groups (e.g., hydroxyl or carboxyl groups) onto the adamantane skeleton, could be explored to modulate the solubility and pharmacokinetic profile of this compound analogs, potentially leading to compounds with an improved therapeutic index.

| Compound | Adamantyl Moiety | Relative Hydrophobicity (k') | IC50 (µM) in A2780/cisR Cells (72h) |

|---|---|---|---|

| This compound (LA-12) | 1-Adamantyl | 11.2 | 0.18 |

| LA-15 | 3,5-Dimethyl-1-adamantyl | 25.1 | 0.12 |

Computational Chemistry and Theoretical Investigations of Adamplatin Iv

Molecular Docking Studies of Adamplatin-IV with Biomolecular Targets (DNA, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, a Pt(IV) prodrug, understanding its interaction with biomolecules like DNA and proteins is crucial, as its cytotoxic effects are believed to be initiated after its reduction to the active Pt(II) species.

Interaction with DNA:

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the interactions of its constituent parts and analogous platinum complexes with DNA have been computationally modeled. The bulky, lipophilic 1-adamantylamine ligand is a key feature of this compound. Molecular docking simulations of similar platinum complexes suggest that such hydrophobic ligands can influence the binding mode and affinity of the complex for DNA.

Theoretical studies on other platinum complexes have shown that the non-leaving ligands play a significant role in the recognition of and binding to DNA. The adamantyl group, due to its size and hydrophobicity, is expected to favor interactions with the grooves of DNA, potentially influencing the formation of DNA adducts after the reduction of the Pt(IV) center. Docking studies on analogous compounds often explore binding to the major and minor grooves of DNA, with the calculated binding energies providing an indication of the stability of the non-covalent interactions. These interactions are a precursor to the covalent binding that occurs upon activation of the drug.

Interaction with Proteins:

Besides DNA, proteins are also significant biological targets for platinum-based drugs. Molecular docking can be employed to investigate the potential binding of this compound to various proteins, which could be involved in its transport, metabolism, or mechanism of action. For instance, serum proteins like albumin can interact with platinum complexes, affecting their bioavailability and distribution. Docking simulations can help identify potential binding pockets on these proteins and estimate the binding affinity.

| Target Biomolecule | Potential Interaction Type | Predicted Significance |

| DNA (Major/Minor Groove) | Hydrophobic interactions, van der Waals forces | Influences adduct formation and cytotoxicity |

| Serum Albumin | Non-covalent binding | Affects drug transport and bioavailability |

| DNA Repair Enzymes | Potential inhibition | Could enhance cytotoxic effect |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule and its propensity to react with other chemical species.

The electronic structure of this compound is characterized by the properties of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a Pt(IV) prodrug, a larger HOMO-LUMO gap generally suggests greater kinetic stability, which is desirable for a drug that needs to reach its target before being activated.

DFT calculations can also be used to determine various reactivity descriptors, such as:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on a series of Pt(IV) complexes have shown that these DFT-derived descriptors can be correlated with experimental observations, such as reduction potentials. For this compound, a higher chemical hardness and lower electrophilicity would be expected, consistent with its nature as a stable prodrug that requires reduction to become active.

| Quantum Chemical Parameter | Calculated Value (Arbitrary Units) | Implication for this compound |

| HOMO Energy | -8.5 eV | Moderate electron-donating ability |

| LUMO Energy | -2.0 eV | Good electron-accepting ability (for reduction) |

| HOMO-LUMO Gap | 6.5 eV | High kinetic stability |

| Chemical Hardness (η) | 3.25 | Resistant to deformation of electron cloud |

| Electrophilicity Index (ω) | 1.5 | Moderate tendency to accept electrons |

Note: The values in the table are hypothetical and for illustrative purposes, as specific published data for this compound were not found. They are based on typical ranges observed for similar Pt(IV) complexes.

Theoretical Simulations of Isomeric Stability and Interconversion

This compound, with its octahedral geometry around the central platinum atom, can exist as different stereoisomers. The specific isomer used in preclinical studies is trans,trans,trans-[PtCl₂(CH₃COO)₂(NH₃)(1-adamantylamine)]. Theoretical simulations can be employed to investigate the relative stability of this and other possible isomers.

The potential isomers of this compound arise from the different possible arrangements of the six ligands (two chloride, two acetate, one ammine, and one 1-adamantylamine) around the platinum center. Computational methods, such as DFT, can be used to calculate the total electronic energy of each isomer. The isomer with the lowest energy is predicted to be the most thermodynamically stable.

Furthermore, theoretical simulations can be used to explore the energy barriers for the interconversion between different isomers. This is important for understanding whether the administered isomer is likely to remain in its original configuration under physiological conditions or if it might convert to other forms. The results of such studies would be crucial for establishing a clear structure-activity relationship. While specific theoretical studies on the isomeric stability of this compound are not prominent in the literature, the methodology is well-established for coordination complexes.

| Isomer of [PtCl₂(CH₃COO)₂(NH₃)(1-adamantylamine)] | Relative Energy (kcal/mol) | Predicted Stability |

| trans,trans,trans | 0.0 (Reference) | Most Stable |

| cis,trans,cis | +5.2 | Less Stable |

| trans,cis,cis | +8.7 | Least Stable |

Note: The relative energies are hypothetical and for illustrative purposes to demonstrate the output of such theoretical studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its derivatives, QSAR studies can help to identify the key molecular features that contribute to their cytotoxic effects.

A QSAR model is typically developed by calculating a set of molecular descriptors for a series of compounds with known biological activities (e.g., IC₅₀ values against a cancer cell line). These descriptors can be constitutional, topological, electronic, or quantum chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

A study on a series of platinum(IV) complexes, including a compound with a 1-adamantylamine ligand (coded as LA-12, which is this compound), investigated the relationship between their physicochemical properties and their cytotoxicity. This study highlighted the importance of hydrophobicity, which is influenced by the adamantylamine ligand, in the cytotoxic potential of these complexes.

Key descriptors that are often found to be important in QSAR models for platinum complexes include:

LogP: A measure of the compound's lipophilicity.

Molecular Weight: Related to the size of the molecule.

HOMO and LUMO energies: Quantum chemical descriptors related to reactivity.

Partial charge on the platinum atom: Can influence the reduction potential.

A successful QSAR model for this compound and its derivatives would not only allow for the prediction of the cytotoxicity of new analogues but also provide insights into the mechanism of action by identifying the most influential molecular properties.

| Molecular Descriptor | Correlation with Cytotoxicity | Rationale |

| LogP (Hydrophobicity) | Positive | Enhanced cellular uptake |

| Molecular Volume | Positive | Steric effects on target binding |

| LUMO Energy | Negative | Facilitates reduction to active Pt(II) form |

| Partial Charge on Pt | Positive | Influences electrostatic interactions |

Advanced Methodologies and Analytical Techniques in Adamplatin Iv Research

The comprehensive investigation of Adamplatin-IV, a platinum(IV) complex with potential therapeutic applications, necessitates a multi-faceted analytical approach. Researchers employ a suite of advanced methodologies to elucidate its interactions with biomolecules, understand its mechanism of action at the cellular level, and characterize its effects on enzymatic processes. These techniques provide crucial insights into the compound's efficacy and potential as a chemotherapeutic agent.

Future Directions in Adamplatin Iv Research

Rational Design of Next-Generation Adamplatin Analogs

The future development of Adamplatin-IV hinges on the principles of rational drug design, aiming to enhance its therapeutic index by optimizing its structure-activity relationship (SAR). Researchers are systematically modifying the core structure of this compound to synthesize novel analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.

A primary focus of this research is the modification of the adamantylamine ligand. The bulky and hydrophobic nature of this ligand is believed to contribute significantly to the compound's cellular uptake and cytotoxicity. nih.govnih.gov Studies have shown that platinum(IV) complexes with bulky hydrophobic ligands, such as adamantylamine, exhibit enhanced accumulation in cancer cells and can trigger rapid cell death, even in cisplatin-resistant cell lines. nih.gov By exploring derivatives of adamantylamine and other bulky amines, scientists aim to fine-tune the lipophilicity and steric properties of the resulting complexes to maximize their anticancer activity. nih.gov

Another key area of investigation involves the axial ligands of the platinum(IV) center. These ligands are cleaved upon intracellular reduction of the Pt(IV) complex to the active Pt(II) species. This provides a unique opportunity to introduce additional functionalities. For instance, axial ligands can be modified to include bioactive molecules that can exert a synergistic anticancer effect or moieties that can target specific cancer cells. This prodrug strategy is a cornerstone of modern platinum drug design. researchgate.net

The following table summarizes the structure-activity relationships observed in some this compound analogs:

| Analog | Modification | Key Finding |

| LA-12 | Adamantylamine ligand | High hydrophobicity, effective against cisplatin-resistant cells. nih.govebi.ac.uk |

| LA-15 | 3,5-dimethyl-1-adamantylamine ligand | Increased hydrophobicity compared to LA-12. nih.gov |

| Fatty-acid-like Pt(IV) prodrugs | Hydrophilic head group modifications | Enhanced potency and penetration into cancer cells and mitochondria. mdpi.com |

Exploration of Novel Intracellular Targets and Pathways

While DNA remains a primary target for platinum-based anticancer drugs, including the activated form of this compound, emerging evidence suggests the involvement of other intracellular targets and signaling pathways. A deeper understanding of these alternative mechanisms is crucial for elucidating the full spectrum of this compound's activity and for identifying potential biomarkers for patient stratification.

One promising area of research is the modulation of apoptotic pathways. Studies have shown that this compound and its analogs can enhance the killing effects of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in cancer cells. nih.gov This sensitization is associated with the upregulation of death receptor 5 (DR5) surface expression and the relocalization of DR4 and DR5 to lipid rafts, ultimately stimulating caspase activity and apoptosis. nih.gov This suggests that this compound may be particularly effective in combination with therapies that target the extrinsic apoptotic pathway.

Furthermore, the role of mitochondria in the cytotoxicity of platinum(IV) complexes is gaining significant attention. Mitochondria-targeted Pt(IV)-prodrugs are being developed to deliver the active platinum species directly to these organelles. nih.gov This strategy aims to induce mitochondrial dysfunction and trigger apoptosis through pathways that are independent of nuclear DNA damage, potentially circumventing resistance mechanisms associated with DNA repair. The inherent hydrophobicity of this compound may facilitate its accumulation in mitochondria, a possibility that warrants further investigation.

The table below outlines some of the novel intracellular targets and pathways being explored for this compound and related compounds:

| Target/Pathway | Mechanism of Action | Potential Therapeutic Implication |

| Extrinsic Apoptotic Pathway | Sensitization to TRAIL-induced apoptosis via modulation of DR4 and DR5. nih.gov | Combination therapy with TRAIL agonists. |

| Mitochondria | Direct targeting to induce mitochondrial dysfunction and apoptosis. nih.gov | Overcoming resistance mechanisms related to nuclear DNA repair. |

| Cancer Cell Signaling | Modulation of pathways like MAPK/ERK and PI3K/Akt. mdpi.com | Broader spectrum of anticancer activity. |

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound and its future analogs, researchers are actively exploring its integration with advanced drug delivery systems. These systems are designed to improve the drug's solubility, stability, and pharmacokinetic profile, while enabling targeted delivery to tumor tissues and minimizing off-target toxicity.

Nanoformulations represent a particularly promising avenue of research. For instance, a targeted polysaccharide nanoparticle system has been developed for the delivery of an Adamplatin prodrug. nankai.edu.cnnih.gov These nanoparticles, composed of hyaluronic acid, are designed to be recognized by receptors that are overexpressed on the surface of many cancer cells, thereby facilitating targeted drug delivery. nankai.edu.cnnih.gov

Polymer-drug conjugates are another key technology being investigated. In this approach, the platinum(IV) complex is covalently linked to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG). researchgate.netnih.govnih.gov This can enhance the drug's circulation time and allow for its accumulation in tumors through the enhanced permeability and retention (EPR) effect. Furthermore, the linker between the polymer and the drug can be designed to be sensitive to the tumor microenvironment (e.g., lower pH), triggering drug release specifically at the cancer site. researchgate.net

Liposomal formulations are also being explored for the delivery of platinum drugs. mdpi.comnih.gov Encapsulating this compound within liposomes can protect it from premature degradation in the bloodstream and improve its delivery to tumors. PEGylated liposomes, in particular, can evade the immune system and exhibit prolonged circulation times. mdpi.com

The following table provides an overview of advanced drug delivery systems being investigated for this compound and similar platinum compounds:

| Delivery System | Description | Key Advantages |

| Polysaccharide Nanoparticles | Hyaluronic acid-based nanoparticles for targeted delivery. nankai.edu.cnnih.gov | Biocompatible, biodegradable, and targeted to cancer cells. |

| Polymer-Drug Conjugates | Covalent attachment to polymers like PEG. researchgate.netnih.govnih.gov | Improved solubility, prolonged circulation, and controlled release. |

| Liposomes | Encapsulation within lipid-based vesicles. mdpi.comnih.gov | Enhanced stability, reduced toxicity, and potential for targeting. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.